N-Cinnamyl Naftifine Chloride N-Cinnamyl Naftifine Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18543594
InChI: InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+;
SMILES:
Molecular Formula: C30H30ClN
Molecular Weight: 440.0 g/mol

N-Cinnamyl Naftifine Chloride

CAS No.:

Cat. No.: VC18543594

Molecular Formula: C30H30ClN

Molecular Weight: 440.0 g/mol

* For research use only. Not for human or veterinary use.

N-Cinnamyl Naftifine Chloride -

Specification

Molecular Formula C30H30ClN
Molecular Weight 440.0 g/mol
IUPAC Name methyl-(naphthalen-1-ylmethyl)-bis[(E)-3-phenylprop-2-enyl]azanium;chloride
Standard InChI InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+;
Standard InChI Key SHQQHRUPQWRKPZ-OYJDLGDISA-M
Isomeric SMILES C[N+](CC1=CC=CC2=CC=CC=C12)(C/C=C/C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.[Cl-]
Canonical SMILES C[N+](CC=CC1=CC=CC=C1)(CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.[Cl-]

Introduction

Chemical Structure and Nomenclature

N-Cinnamyl Naftifine Chloride is systematically named (E)-N-Cinnamyl-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-aminium Chloride . Its molecular formula is C₃₀H₃₀ClN, with a molecular weight of 440.02 g/mol . The structure comprises a naphthalene ring linked to a methylamine group, which is further substituted with a cinnamyl (3-phenylprop-2-en-1-yl) chain. The E-configuration of the double bond in the cinnamyl group is critical for its stereochemical integrity .

Structural Features:

  • Naphthalenemethylamine Core: A naphthalene ring (10-π electron system) bonded to a methylamine group, enhancing lipophilicity and aromatic interactions .

  • Cinnamyl Substituent: A trans-configured propenylbenzene group, contributing to conformational rigidity and potential biological activity .

  • Quaternary Ammonium Center: The positively charged nitrogen atom forms an ionic bond with the chloride counterion, influencing solubility and stability .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₃₀ClN
Molecular Weight440.02 g/mol
Melting Point174–180°C
SolubilityEthanol (50 mg/mL)
Storage Conditions2–8°C, inert atmosphere
StereochemistryE-configuration at double bond

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of N-Cinnamyl Naftifine Chloride involves multi-step condensation reactions, as detailed in patent CN1324790A :

  • Step 1: Reaction of naphthalene with paraformaldehyde and hydrochloric acid to yield 1-chloromethylnaphthalene.

  • Step 2: Alkylation of methylamine with 1-chloromethylnaphthalene to form N-methyl-1-naphthalenemethylamine.

  • Step 3: Condensation with cinnamyl chloride in toluene using sodium hydroxide as a base, followed by hydrochloric acid quenching to isolate the quaternary ammonium salt .

This method achieves a yield of 55–68% after recrystallization, with purity exceeding 99.4% by HPLC .

Modern Approaches via Heck Coupling

A 2024 study demonstrated a scalable palladium-catalyzed Heck reaction to synthesize trans-cinnamylamines, applied to Naftifine derivatives :

  • Substrates: N-Boc-allylamine and aryl bromides.

  • Conditions: 1 mol% Pd(OAc)₂, tri-o-tolylphosphine ligand, K₂CO₃ in DMF at 100°C.

  • Outcome: 75–85% regioselectivity for the trans-isomer, with Boc deprotection yielding pure product without chromatography .

Table 2: Comparative Synthesis Metrics

ParameterConventional Method Heck Coupling
Yield55–68%55–65%
Catalyst LoadNone1 mol% Pd
Chromatography RequiredYesNo
ScalabilityIndustrial (kg-scale)Lab-scale (5 g)

Physicochemical and Analytical Characterization

Spectroscopic Data

  • NMR: Confirmation of structure via ¹H and ¹³C NMR, with aromatic protons (δ 7.2–8.5 ppm) and allylic protons (δ 6.2–6.8 ppm) .

  • HPLC: Purity ≥98.0% (area normalization), using C18 columns and acetonitrile-water mobile phases .

  • Mass Spectrometry: ESI-MS m/z 404.6 [M-Cl]⁺, consistent with the molecular formula .

Pharmacological and Biomedical Relevance

Pharmacokinetics of Related Compounds

Naftifine hydrochloride exhibits:

  • Systemic Absorption: 6–11 ng/mL plasma Cₜᵣₒᵤgₕ after topical application .

  • Metabolism: Hepatic oxidation to inactive metabolites, with <0.003% renal excretion .

  • Half-life: 48–72 hours in epidermal tissues .

Applications in Pharmaceutical Development

Reference Standard

N-Cinnamyl Naftifine Chloride is marketed as a pharmaceutical reference material (e.g., TRC-C442190-500MG) for quality control in antifungal drug production .

Intermediate in Drug Synthesis

It is a key precursor in naftifine hydrochloride synthesis, enabling large-scale production via cost-effective routes .

Future Directions and Research Gaps

  • Activity Profiling: Direct evaluation of N-Cinnamyl Naftifine Chloride’s antifungal efficacy in vitro.

  • Process Optimization: Scaling Heck coupling for industrial synthesis to reduce Pd waste .

  • Derivatization Studies: Modifying the cinnamyl chain to enhance bioavailability or reduce toxicity.

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